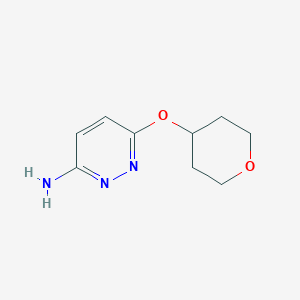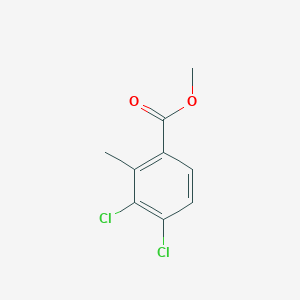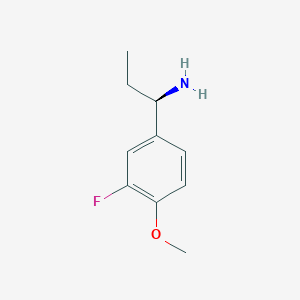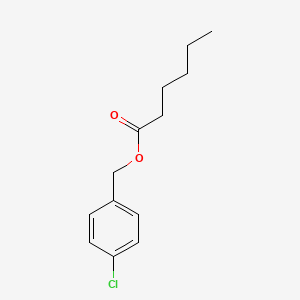
4-Chlorobenzyl hexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chlorobenzyl hexanoate is an organic compound with the molecular formula C13H17ClO2 It is an ester formed from 4-chlorobenzyl alcohol and hexanoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-chlorobenzyl hexanoate typically involves the esterification of 4-chlorobenzyl alcohol with hexanoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction, minimizing the need for extensive purification steps.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chlorobenzyl hexanoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and aldehydes.
Reduction: Reduction of the ester can yield alcohols.
Substitution: The chlorine atom on the benzyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed:
Oxidation: 4-Chlorobenzoic acid and hexanoic acid.
Reduction: 4-Chlorobenzyl alcohol and hexanol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Chlorobenzyl hexanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving esterases and their role in metabolic pathways.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Wirkmechanismus
The mechanism of action of 4-chlorobenzyl hexanoate involves its interaction with esterases, enzymes that hydrolyze esters into their corresponding alcohols and acids. The molecular targets include the active sites of these enzymes, where the ester bond is cleaved, releasing 4-chlorobenzyl alcohol and hexanoic acid. This hydrolysis reaction is crucial in various biological processes and can be exploited in drug delivery systems to release active pharmaceutical ingredients in a controlled manner.
Vergleich Mit ähnlichen Verbindungen
4-Chlorobenzyl acetate: An ester formed from 4-chlorobenzyl alcohol and acetic acid.
4-Chlorobenzyl butyrate: An ester formed from 4-chlorobenzyl alcohol and butyric acid.
4-Chlorobenzyl propionate: An ester formed from 4-chlorobenzyl alcohol and propionic acid.
Comparison: 4-Chlorobenzyl hexanoate is unique due to its longer carbon chain compared to similar esters like 4-chlorobenzyl acetate and 4-chlorobenzyl butyrate. This longer chain can influence its physical properties, such as boiling point and solubility, as well as its reactivity in chemical reactions. Additionally, the hexanoate ester may exhibit different biological activities and applications compared to its shorter-chain counterparts.
Eigenschaften
CAS-Nummer |
30692-70-7 |
|---|---|
Molekularformel |
C13H17ClO2 |
Molekulargewicht |
240.72 g/mol |
IUPAC-Name |
(4-chlorophenyl)methyl hexanoate |
InChI |
InChI=1S/C13H17ClO2/c1-2-3-4-5-13(15)16-10-11-6-8-12(14)9-7-11/h6-9H,2-5,10H2,1H3 |
InChI-Schlüssel |
QZFQNKCPEWCYII-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)OCC1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


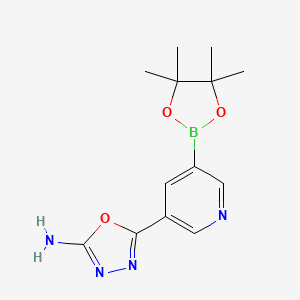
![2,2,2-Trifluoro-N-(4-fluorophenyl)-N-[2-(2,2,2-trifluoroacetamido)ethyl]acetamide](/img/structure/B13989046.png)
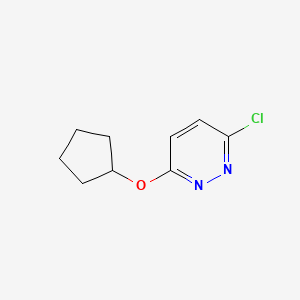
![Methyl 2-(1H-imidazol-1-yl)-8-(methylsulfonyl)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13989065.png)
![4-[(2,4-Dinitrophenyl)sulfanyl]-n,n-diethylaniline](/img/structure/B13989070.png)
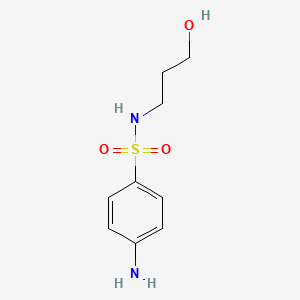
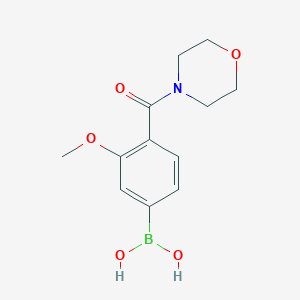
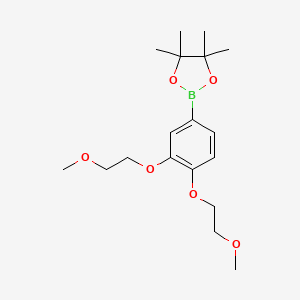
![4-Hydroxy-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13989081.png)
